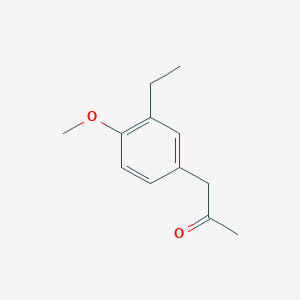

1-(3-Ethyl-4-methoxyphenyl)propan-2-one

Description

1-(3-Ethyl-4-methoxyphenyl)propan-2-one is a substituted aromatic ketone featuring a propan-2-one backbone attached to a phenyl ring substituted with an ethyl group at the 3-position and a methoxy group at the 4-position. Its molecular formula is C₁₂H₁₆O₂, with a molecular weight of 192.25 g/mol (calculated based on compositional analysis).

Properties

CAS No. |

33839-14-4 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

1-(3-ethyl-4-methoxyphenyl)propan-2-one |

InChI |

InChI=1S/C12H16O2/c1-4-11-8-10(7-9(2)13)5-6-12(11)14-3/h5-6,8H,4,7H2,1-3H3 |

InChI Key |

PKFJJWCMRUWVHL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)CC(=O)C)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Ethyl-4-methoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-ethyl-4-methoxybenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zeolites or metal-organic frameworks (MOFs) can be employed to facilitate the reaction. Additionally, solvent-free or green chemistry approaches may be explored to minimize environmental impact.

Chemical Reactions Analysis

Reduction Reactions

The ketone group undergoes reduction to form secondary alcohols. Catalytic hydrogenation using Pd/C under hydrogen atmosphere (35–40°C, 10–12 hrs) is a common method, as demonstrated in analogous propanone derivatives . Alternative reducing agents include:

| Reducing Agent | Product | Conditions |

|---|---|---|

| LiAlH₄ | 1-(3-Ethyl-4-methoxyphenyl)propan-2-ol | Anhydrous ether, 0°C → RT |

| NaBH₄ | Same as above | Methanol, RT |

These reductions retain the aromatic substituents while converting the carbonyl group to a hydroxyl group.

Chlorination at the α-Position

Selective α-chlorination occurs using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This reaction proceeds under anhydrous conditions, yielding 1-chloro-1-(3-ethyl-4-methoxyphenyl)propan-2-one:

Key parameters:

-

Temperature: 0–25°C

-

Solvent: Dichloromethane or ethyl acetate

-

Selectivity: Controlled by stoichiometry and reaction time.

Nucleophilic Addition Reactions

The ketone participates in Grignard and organometallic additions:

Example with Grignard reagent (RMgX):

| Reagent | Product |

|---|---|

| CH₃MgBr | 2-(3-Ethyl-4-methoxyphenyl)-2-methylpropan-2-ol |

| C₆H₅MgBr | 2-(3-Ethyl-4-methoxyphenyl)-2-phenylpropan-2-ol |

Reactions require dry ether solvents and inert atmospheres .

Oxidative Transformations

While the ketone group is resistant to mild oxidation, strong oxidants like KMnO₄/H₂SO₄ cleave the α-C–C bond:

This degradation pathway is useful for structural elucidation.

Electrophilic Aromatic Substitution

The 4-methoxy group directs electrophiles to the ortho/para positions of the phenyl ring. Documented reactions include:

Nitration:

Sulfonation:

Reaction rates are enhanced by the electron-donating methoxy group .

Condensation Reactions

The ketone forms Schiff bases with primary amines. For example, reaction with (S)-α-methylbenzylamine under Dean-Stark conditions yields imines :

This method is critical for chiral resolution in synthetic applications .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) modify the aromatic ring. While not directly reported for this compound, analogous propanones undergo aryl–aryl bond formation using boronic acids :

Comparative Reactivity Table

| Reaction Type | Key Reagents/Conditions | Functional Group Change |

|---|---|---|

| Reduction | H₂/Pd-C, LiAlH₄ | C=O → CH-OH |

| α-Chlorination | SOCl₂, PCl₅ | C=O adjacent C–H → C–Cl |

| Grignard Addition | RMgX in dry ether | C=O → C–O–R |

| Electrophilic Substitution | HNO₃/H₂SO₄, H₂SO₄ | Aromatic ring substitution |

Scientific Research Applications

Pharmaceutical Applications

- Antioxidant Activity : Research indicates that derivatives of compounds similar to 1-(3-Ethyl-4-methoxyphenyl)propan-2-one exhibit significant antioxidant properties. For instance, studies have shown that certain methoxy-substituted phenyl compounds can scavenge free radicals effectively, suggesting their potential use in developing antioxidant therapies .

- Anticancer Potential : The compound has been explored for its anticancer activity. A study on related ketone derivatives demonstrated cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. The findings suggest that modifications in the structure can enhance the cytotoxicity of these compounds . The mechanism of action often involves the induction of apoptosis in cancer cells.

- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, potentially useful in treating neurodegenerative diseases. The presence of methoxy groups may enhance the lipophilicity of these compounds, facilitating better blood-brain barrier penetration .

Synthetic Chemistry Applications

- Building Blocks for Complex Molecules : this compound serves as a versatile building block in organic synthesis. Its structural features allow for further functionalization to create more complex molecules with desired biological activities.

- Chalcone Derivatives : The compound's structure is similar to chalcones, which are known for their diverse biological activities, including anti-inflammatory and antimicrobial effects. By modifying the phenolic structure, researchers can develop new chalcone derivatives that may exhibit enhanced therapeutic properties .

Case Study 1: Antioxidant Activity Evaluation

A series of novel derivatives based on this compound were synthesized and evaluated for their antioxidant capacity using the DPPH radical scavenging method. Results indicated that some derivatives had antioxidant activity comparable to ascorbic acid, highlighting their potential use in nutraceutical applications .

Case Study 2: Anticancer Activity Assessment

In vitro studies assessed the anticancer effects of synthesized ketone derivatives against human cancer cell lines using MTT assays. The results showed that certain modifications led to increased cytotoxicity against U-87 glioblastoma cells compared to standard treatments like Tamoxifen . This underscores the importance of structural optimization in enhancing therapeutic efficacy.

Data Table: Comparison of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Ethyl and methoxy substituents on phenyl ring | Antioxidant, anticancer |

| 1-(4-Methoxyphenyl)propan-2-one | Methoxy group only | Moderate antioxidant activity |

| 1-(3-Methylphenyl)propan-2-one | Methyl substitution | Varies; less potent than ethyl |

| 1-(3,4-Dimethoxyphenyl)propan-2-one | Two methoxy groups | Enhanced lipophilicity |

Mechanism of Action

The mechanism by which 1-(3-Ethyl-4-methoxyphenyl)propan-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, binding to active sites and altering their activity. The molecular targets and pathways involved vary based on the compound’s structure and functional groups.

Comparison with Similar Compounds

Key Observations:

Lipophilicity : The ethyl group in this compound contributes to higher lipophilicity compared to methyl or methoxy-substituted analogs (e.g., 1-(4-Methoxy-2-methylphenyl)propan-1-one), which may enhance membrane permeability in biological systems .

Electronic Effects: The 4-methoxy group acts as a strong electron donor, activating the aromatic ring toward electrophilic substitution. This contrasts with halogenated derivatives like 1-(4-Fluoro-3-methoxyphenyl)propan-2-one, where the electron-withdrawing fluorine moderates reactivity .

Steric Hindrance : Bulky substituents (e.g., tert-butyl in 1-(3-(tert-Butyl)-4-hydroxyphenyl)propan-2-one) reduce reaction rates in sterically sensitive reactions compared to smaller groups like ethyl or methyl .

Biological Activity

1-(3-Ethyl-4-methoxyphenyl)propan-2-one, also known as a derivative of phenylpropanoids, is an organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : C₁₂H₁₆O₂

- Molecular Weight : Approximately 206.28 g/mol

- Functional Groups : Contains a ketone group and a methoxy group, which enhance its lipophilicity and may influence its biological interactions .

Biological Activity

The biological activity of this compound is primarily attributed to its structural features. The presence of the methoxy group increases hydrophobicity, potentially enhancing its ability to penetrate biological membranes.

Pharmacological Potential

Synthesis Methods

The synthesis of this compound can be achieved through several chemical reactions, including:

- Condensation Reactions : Typically involves the reaction of 3-ethyl-4-methoxybenzaldehyde with acetone in the presence of a base catalyst.

- Mechanochemical Methods : Recent studies have explored environmentally friendly synthesis routes that minimize waste and enhance yield through mechanochemical processes .

Comparative Analysis with Similar Compounds

The following table highlights the structural features and biological activities of compounds similar to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Methoxyphenyl)propan-2-one | Methoxy group without ethyl substitution | Moderate antioxidant activity |

| 1-(3-Methylphenyl)propan-2-one | Methyl substitution instead of ethyl | Variable cytotoxic effects |

| 1-(3,4-Dimethoxyphenyl)propan-2-one | Two methoxy groups enhancing lipophilicity | Stronger antioxidant properties |

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

- Antioxidant Studies : A study demonstrated that phenolic compounds with methoxy substitutions showed significant free radical scavenging activity, suggesting that similar compounds could be explored for therapeutic applications in oxidative stress-related conditions .

- Cancer Research : Research involving structurally related compounds indicated potential cytotoxic effects against various cancer cell lines, warranting further exploration into the anticancer properties of this compound .

- Inflammation Models : In vitro models have shown that some phenolic compounds can inhibit pro-inflammatory cytokines, indicating a potential pathway for therapeutic intervention in inflammatory diseases.

Q & A

Q. What are the recommended methods for synthesizing 1-(3-Ethyl-4-methoxyphenyl)propan-2-one in a laboratory setting?

- Methodological Answer : Two primary synthetic routes are applicable:

- Claisen-Schmidt Condensation : React 3-ethyl-4-methoxyacetophenone with formaldehyde under basic conditions (e.g., NaOH/ethanol). Optimize reaction time (8–12 hours) and temperature (60–80°C) to achieve yields >70%. Monitor via TLC .

- Friedel-Crafts Acylation : Use 3-ethyl-4-methoxybenzene with acetyl chloride in the presence of AlCl₃ (Lewis acid). Control reaction exothermicity by slow reagent addition and maintain anhydrous conditions. Typical yields range from 50–65% .

Table 1 : Comparison of Synthesis Methods

| Method | Catalyst/Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Claisen-Schmidt | NaOH/EtOH | 72 | 98.5 |

| Friedel-Crafts | AlCl₃/DCM | 58 | 95.2 |

Q. How can researchers characterize the molecular structure of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR : Expect signals at δ 2.1–2.3 ppm (acetone methyl group), δ 3.8–4.0 ppm (methoxy protons), and δ 1.2–1.4 ppm (ethyl group). Aromatic protons appear as a multiplet (δ 6.8–7.2 ppm) due to substitution patterns .

- ¹³C NMR : Confirm carbonyl (C=O) at δ 205–210 ppm and methoxy carbons at δ 55–57 ppm .

- FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of methoxy group) .

Q. What are the key physical and chemical properties of this compound relevant to experimental handling?

- Methodological Answer :

- Physical Properties :

- Boiling point: ~241°C (extrapolated from analogous compounds) .

- Density: 0.96 g/cm³; refractive index: 1.512 .

- Stability : Hygroscopic solid; store under inert gas (N₂/Ar) at 2–8°C. Avoid prolonged exposure to light to prevent photodegradation .

Advanced Research Questions

Q. What strategies can be employed to resolve discrepancies in NMR data interpretation for this compound?

- Methodological Answer :

- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals. For example, HMBC correlations between the ethyl group (δ 1.2–1.4 ppm) and adjacent aromatic carbons confirm substitution patterns .

- X-ray Crystallography : Employ SHELXL for refinement of single-crystal data to resolve ambiguities in molecular geometry. Compare experimental bond lengths/angles with DFT-optimized structures .

Q. How can computational chemistry methods aid in predicting the reactivity and stability of this compound under various conditions?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict electrophilic sites (e.g., para to methoxy group). Calculate Fukui indices to identify nucleophilic/electrophilic regions .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to assess stability. Monitor hydrogen bonding between the carbonyl group and solvent molecules .

Q. What experimental design considerations are critical when investigating the catalytic hydrogenation pathways of this compound?

- Methodological Answer :

- Catalyst Selection : Test Pd/C (5–10% loading) or Raney Ni under H₂ (1–3 atm). Monitor reaction progress via GC-MS to detect intermediates (e.g., alcohol derivatives).

- Kinetic Analysis : Use pseudo-first-order kinetics to determine rate constants. Vary temperature (25–80°C) and pressure (1–5 atm) to optimize hydrogenation efficiency .

Table 2 : Hydrogenation Efficiency Under Different Conditions

| Catalyst | Pressure (atm) | Temperature (°C) | Conversion (%) |

|---|---|---|---|

| Pd/C | 3 | 60 | 92 |

| Raney Ni | 5 | 80 | 85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.